N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[b]thiophene-2-carboxamide
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Description
The compound “N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[b]thiophene-2-carboxamide” is a nitrogen-containing heterocyclic compound . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates, due to the different binding mode to enantioselective proteins .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, a [1,2,4]triazolo[4,3-b]pyridazine ring, and a benzo[b]thiophene-2-carboxamide group . The compound crystallizes in a triclinic space group .Scientific Research Applications
Cardiovascular Agents
Research into cardiovascular agents has shown the potential of 1,2,4-triazolo[1,5-a]pyrimidines fused to heterocyclic systems, such as pyrrole and thiophene, for their coronary vasodilating and antihypertensive activities. These compounds have been investigated for their efficacy in treating cardiovascular diseases, highlighting the broader class of molecules related to your compound of interest as promising for cardiovascular health applications (Sato et al., 1980).
Antimicrobial Agents
The synthesis and evaluation of thienopyrimidine derivatives have demonstrated pronounced antimicrobial activity, indicating their potential use in combating microbial infections. This area of research explores the capacity of such compounds to serve as effective agents against various microorganisms, suggesting their applicability in developing new antimicrobial treatments (Bhuiyan et al., 2006).
Antiproliferative Agents
Compounds within this chemical family have also been explored for their antiproliferative activity, particularly in the context of cancer research. Studies on triazolopyridazine derivatives have revealed their ability to inhibit the proliferation of endothelial and tumor cells, offering a potential pathway for developing novel anticancer therapies (Ilić et al., 2011).
Insecticidal Applications
Research into heterocyclic compounds incorporating thiadiazole moieties has shown significant insecticidal activity against pests such as the cotton leafworm, Spodoptera littoralis. These findings suggest the potential of these molecules for agricultural applications, providing a chemical basis for developing new insecticides to protect crops from pest damage (Fadda et al., 2017).
Properties
IUPAC Name |
N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6OS/c26-19(15-11-13-5-1-2-6-14(13)27-15)20-12-18-22-21-16-7-8-17(23-25(16)18)24-9-3-4-10-24/h1-2,5-8,11H,3-4,9-10,12H2,(H,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJLBSJPDYNOOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN3C(=NN=C3CNC(=O)C4=CC5=CC=CC=C5S4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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